molecular formula C10H14N2O B8511052 7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No. B8511052
M. Wt: 178.23 g/mol
InChI Key: WANSXCMSOLTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C10H14N2O/c1-13-9-2-3-10-8(6-9)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3

InChI Key

WANSXCMSOLTXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (3.1 g, 15 mmol) in THF (26 mL), was added lithium aluminum hydride (1M solution in THF, 68 mL, 68 mmol) by dropwise addition over 20 minutes. The reaction was heated to 74° C. and held for 24 hours. After 24 hours, the reaction was quenched with water, 15% NaOH and another portion of water. The reaction mixture was then diluted with ethyl acetate and sodium sulfate was added. The reaction mixture was then stirred for 1 hour, after which it was filtered through a bed of celite, with subsequent washing of the bed with ethyl acetate. The solvent was removed from the filtrate to give the crude desired product. Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate, then 3%, then 5%) yielded 1.9 g of the desired product as orange crystals (71%).
Name
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.